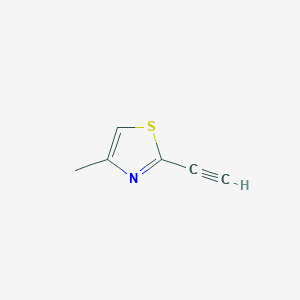

2-Ethynyl-4-methylthiazole

Descripción general

Descripción

2-Ethynyl-4-methylthiazole is an organic compound that belongs to the thiazole family. It has a molecular weight of 123.18 .

Molecular Structure Analysis

The molecular formula of 2-Ethynyl-4-methylthiazole is C6H5NS . The InChI code is 1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 .Physical And Chemical Properties Analysis

2-Ethynyl-4-methylthiazole has a molecular weight of 123.18 .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

2-Ethynyl-4-methylthiazole: is a key intermediate in the synthesis of various bioactive molecules. Its derivatives have been used in the preparation of compounds with significant antileukemic activity , showing promise in cancer treatment .

Green Chemistry Applications

The compound plays a role in green chemistry, where it’s used in one-pot synthesis methods. These methods are more efficient and environmentally friendly, reducing waste and energy consumption in chemical synthesis .

Antimicrobial and Antitubercular Activities

Derivatives of 2-Ethynyl-4-methylthiazole have been synthesized for their antimicrobial and antitubercular properties. These compounds are important for developing new treatments against resistant strains of bacteria and tuberculosis .

Antimalarial Research

In the field of antimalarial research, 2-Ethynyl-4-methylthiazole derivatives have shown good antimalarial activity . This is crucial for creating new therapies to combat malaria, especially in regions where the disease is endemic .

Photochemistry and Spectroscopy

The compound is also studied for its photochemical properties. Research into the structure, spectra, and photochemistry of 2-Ethynyl-4-methylthiazole can lead to advances in understanding light-induced chemical reactions .

Drug Development

2-Ethynyl-4-methylthiazole is utilized in drug development for treating various conditions such as allergies, hypertension, and inflammation . Its role in the synthesis of drugs for these conditions highlights its importance in pharmaceutical research .

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Ethynyl-4-methylthiazole is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazoles, in general, are known to interact with their targets in a variety of ways, depending on the specific derivative and its functional groups .

Biochemical Pathways

Thiazoles are known to activate or inhibit various biochemical pathways, depending on their specific targets . For instance, some thiazoles have been found to inhibit the growth of certain types of cancer cells . .

Pharmacokinetics

Thiazoles, in general, are known to have diverse solubility and stability properties, which can influence their bioavailability .

Result of Action

Thiazoles, in general, are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action of 2-Ethynyl-4-methylthiazole, like other thiazoles, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and temperature . .

Propiedades

IUPAC Name |

2-ethynyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXICJSRJEHQZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-4-methylthiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)